Quantified Synthetic Yield from the Chlorination of 5-Hydroxyfuran-2(5H)-one
A standard synthetic route for 4-Chloro-5-hydroxyfuran-2(5H)-one involves the chlorination of 5-hydroxyfuran-2(5H)-one using thionyl chloride, achieving a defined yield that establishes this as a viable method for generating the 4-chloro-substituted lactol [1]. This provides a benchmark for synthetic accessibility and process efficiency. The comparator, the non-chlorinated starting material 5-hydroxyfuran-2(5H)-one, lacks the enhanced electrophilicity at C-4 that the chlorine atom imparts, which is crucial for subsequent substitution reactions.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 70-80% yield |
| Comparator Or Baseline | 5-hydroxyfuran-2(5H)-one (non-chlorinated analog) as starting material. No yield data available for direct comparison of this specific transformation with alternative halogenation agents. |
| Quantified Difference | Not applicable for direct comparator; the data establishes a benchmark yield for the synthesis of the target compound. |
| Conditions | Reaction with thionyl chloride in dichloromethane or toluene under anhydrous conditions [1]. |
Why This Matters
This quantified yield provides a critical benchmark for chemists optimizing synthesis or scaling up, and confirms the feasibility of producing this specific chlorinated analog.
- [1] ChemTradeHub. How is 4-Chloro-5-hydroxyfuran-2(5H)-one (CAS: 40636-99-5) typically synthesized?. 2026. View Source
